molecular formula C15H20N2O4 B3084268 [[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid CAS No. 1142211-90-2

[[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

Cat. No.: B3084268
CAS No.: 1142211-90-2
M. Wt: 292.33 g/mol
InChI Key: KGLXKISDFWZSCD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid involves several steps. One common synthetic route includes the reaction of 4-hydroxypiperidine with phenyl isocyanate to form an intermediate, which is then reacted with glycine to yield the final product . The reaction conditions typically involve refluxing the reaction mixture in an appropriate solvent, such as methanol, under acidic conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a specialty product for studying protein interactions and modifications .

Mechanism of Action

The mechanism of action of [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group allow the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target protein.

Comparison with Similar Compounds

[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid can be compared with other similar compounds, such as:

The uniqueness of [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-13-6-8-16(9-7-13)14(19)10-17(11-15(20)21)12-4-2-1-3-5-12/h1-5,13,18H,6-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLXKISDFWZSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
Reactant of Route 2
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[[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
Reactant of Route 3
[[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
Reactant of Route 4
[[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
Reactant of Route 5
[[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
Reactant of Route 6
[[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

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